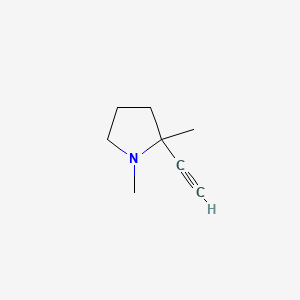
2-Ethynyl-1,2-dimethylpyrrolidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Ethynyl-1,2-dimethylpyrrolidine is a chemical compound with the molecular formula C8H13N. It is a derivative of pyrrolidine, characterized by the presence of an ethynyl group and two methyl groups attached to the pyrrolidine ring.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-Ethynyl-1,2-dimethylpyrrolidine typically involves the reaction of 2,2-dimethylpyrrolidine with ethynylating agents under controlled conditions. One common method includes the use of ethynyl iodide in the presence of a base to facilitate the ethynylation process .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process often includes purification steps such as distillation or recrystallization to obtain the desired product .
Analyse Chemischer Reaktionen
Types of Reactions: 2-Ethynyl-1,2-dimethylpyrrolidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The ethynyl group can participate in substitution reactions with halogens or other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Ethyl iodide in the presence of a base.
Major Products Formed:
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of ethyl-substituted pyrrolidines.
Substitution: Formation of ethyl-substituted derivatives.
Wissenschaftliche Forschungsanwendungen
2-Ethynyl-1,2-dimethylpyrrolidine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with various biomolecules.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials
Wirkmechanismus
The mechanism of action of 2-Ethynyl-1,2-dimethylpyrrolidine involves its interaction with specific molecular targets. The ethynyl group can participate in π-π interactions and hydrogen bonding, influencing the compound’s binding affinity to various receptors and enzymes. These interactions can modulate biological pathways and result in specific pharmacological effects .
Vergleich Mit ähnlichen Verbindungen
- 2-Methyl-1,2-dimethylpyrrolidine
- 2-Ethyl-1,2-dimethylpyrrolidine
- 2-Propynyl-1,2-dimethylpyrrolidine
Comparison: 2-Ethynyl-1,2-dimethylpyrrolidine is unique due to the presence of the ethynyl group, which imparts distinct chemical reactivity and biological activity compared to its analogs. The ethynyl group enhances the compound’s ability to participate in specific reactions, making it a valuable intermediate in organic synthesis.
Eigenschaften
Molekularformel |
C8H13N |
|---|---|
Molekulargewicht |
123.20 g/mol |
IUPAC-Name |
2-ethynyl-1,2-dimethylpyrrolidine |
InChI |
InChI=1S/C8H13N/c1-4-8(2)6-5-7-9(8)3/h1H,5-7H2,2-3H3 |
InChI-Schlüssel |
VDQYLHYDLRRNLY-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(CCCN1C)C#C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


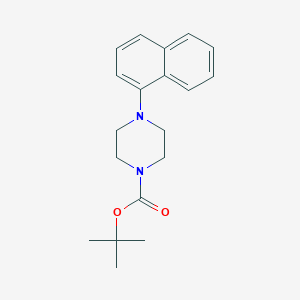
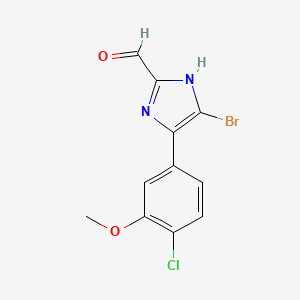
![6-Fluoro-5H-indeno[1,2-d]pyrimidin-2-amine](/img/structure/B13708111.png)
![1-[1-(3,5-Dichlorophenyl)cyclobutyl]-3-methyl-1-butylamine](/img/structure/B13708121.png)
![4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-5-[2-tri(propan-2-yl)silylethynyl]naphthalen-2-ol](/img/structure/B13708127.png)
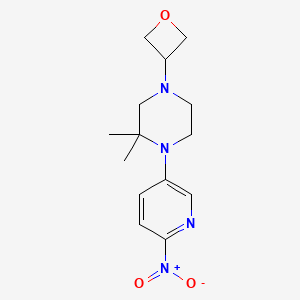
![4-[4-(Trifluoromethoxy)phenyl]oxazolidine-2,5-dione](/img/structure/B13708138.png)
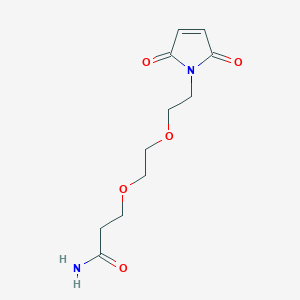

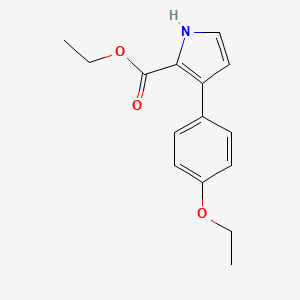


![N-phenyl-1-[4-[4-(1,2,2-triphenylethenyl)phenyl]phenyl]methanimine](/img/structure/B13708182.png)

